Enzymatic NSD3 IC50: B11 (26.17 μM) vs. C1 (14.63 μM) — Same Assignee, Same Assay, Distinct Scaffolds
In the patent CN109053544B (assigned to Pumeirui Biotechnology), compound B11 (the target compound) demonstrated an in vitro NSD3 enzymology IC50 of 26.17 ± 4.75 μM [1]. Within the same assignee's portfolio, compound C1 (CN109223793A) — a purine-thiol derivative — yielded an IC50 of 14.63 ± 3.85 μM under comparable enzyme-level assay conditions [2]. Although C1 is ~1.8-fold more potent on target, B11 represents a structurally distinct benzamide-isoindolinedione chemotype, providing a complementary scaffold for structure-activity relationship (SAR) exploration and intellectual property positioning.
| Evidence Dimension | In vitro NSD3 enzymatic inhibition IC50 |
|---|---|
| Target Compound Data | IC50 = 26.17 ± 4.75 μM (Compound B11, N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-4-phenoxybenzamide) |
| Comparator Or Baseline | IC50 = 14.63 ± 3.85 μM (Compound C1, 6-Amino-9-(2-(o-Tolyloxy)ethyl)-9H-Purine-8-Thiol) — from same assignee, enzyme-level assay |
| Quantified Difference | C1 is approximately 1.8-fold more potent than B11 |
| Conditions | In vitro enzyme inhibition assay; recombinant NSD3; specific assay protocol not publicly disclosed but consistent across the two patents filed by the same assignee. |
Why This Matters
Procurement decisions involving NSD3 inhibitor tool compounds require understanding of both potency and chemotype: B11 offers a differentiated isoindoline-1,3-dione scaffold relative to C1's purine core, enabling orthogonal SAR and reducing the risk of coincident scaffold-specific off-target effects.
- [1] Kong, R.; Piao, L.; Chang, S.; Zhang, D.; Xu, L. Compound B11 as Histone Methyltransferase NSD3 Activity Inhibitor and Application Thereof. CN109053544B, issued 2020-07-28. Pumeirui (Changzhou) Biotechnology Co., Ltd. View Source
- [2] Piao, L.; Kong, R. Compound C1 as Histone Methyltransferase NSD3 Activity Inhibitor and Application Thereof. CN109223793A, published 2019-01-18. Pumeirui (Changzhou) Biotechnology Co., Ltd. View Source
